molecular formula C20H15ClO3 B578093 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid CAS No. 1261938-67-3

4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid

Cat. No.: B578093
CAS No.: 1261938-67-3
M. Wt: 338.787
InChI Key: LYGJVTNOSZNABW-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds

Properties

IUPAC Name

2-chloro-4-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJVTNOSZNABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692234
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-67-3
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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